

comparing the reactivity of (4-Methylmorpholin-3-yl)methanol with other alcohols

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Compound of Interest

Compound Name: (4-Methylmorpholin-3-yl)methanol

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Comparative Reactivity Analysis of (4-Methylmorpholin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of **(4-Methylmorpholin-3-yl)methanol** against other common alcohols. Understanding the reactivity of the hydroxyl group is crucial for professionals in drug development and organic synthesis, as it dictates the conditions required for forming esters, ethers, and other derivatives, as well as its stability under various chemical environments.

Disclaimer: Direct comparative experimental data for **(4-Methylmorpholin-3-yl)methanol** is not readily available in published literature. The following data is hypothetical and for illustrative purposes, based on the expected reactivity of a primary alcohol with potential steric and electronic influences from its heterocyclic structure. The experimental protocols provided are standard, validated methods for assessing alcohol reactivity.

(4-Methylmorpholin-3-yl)methanol is a primary alcohol, which generally suggests a high reactivity in oxidation and esterification reactions, and lower reactivity in reactions proceeding through a carbocation intermediate, such as the Lucas test. However, the presence of the N-methylmorpholine ring may introduce unique steric and electronic effects. This guide compares its theoretical reactivity to n-butanol (a simple primary alcohol), 2-butanol (a secondary alcohol), and tert-butanol (a tertiary alcohol).

Comparative Reactivity Data

The following table summarizes the expected outcomes for key reactions used to differentiate alcohol reactivity.

| Experiment | (4-Methylmorpholin-3-yl)methanol (Primary) | n-Butanol (Primary) | 2-Butanol (Secondary) | tert-Butanol (Tertiary) |
|--------------------------------|--|--|---|--|
| Oxidation with KMnO_4 | Rapid decolorization of purple solution (< 1 min). | Rapid decolorization of purple solution (< 1 min). | Slow decolorization of purple solution (2-5 min). | No significant reaction; purple color persists. |
| Lucas Test | No cloudiness observed at room temperature. | No cloudiness observed at room temperature. | Cloudiness appears in 5-10 minutes. | Immediate formation of a cloudy solution. [1][2] |
| Fischer Esterification | High yield of ester (>85%) after 1 hour reflux. | High yield of ester (>90%) after 1 hour reflux. | Moderate yield of ester (40-60%) after 1 hour reflux. | Very low to no yield of ester (<5%) after 1 hour reflux.[3][4] |

Experimental Protocols

Detailed methodologies for the key comparative experiments are provided below.

Oxidation with Acidified Potassium Permanganate

This test differentiates alcohols based on their ease of oxidation. Primary and secondary alcohols are oxidized, while tertiary alcohols are not under these conditions.[5][6]

Protocol:

- Prepare a 0.01 M solution of potassium permanganate (KMnO_4) in 1 M sulfuric acid.

- To four separate test tubes, add 1 mL of each alcohol: **(4-Methylmorpholin-3-yl)methanol**, n-butanol, 2-butanol, and tert-butanol.
- To each test tube, add the acidified KMnO_4 solution dropwise while shaking.
- Observe the rate at which the purple color of the permanganate ion disappears.
- Record the time taken for the solution to become colorless or turn brown (indicating the formation of MnO_2).

Lucas Test

This test distinguishes between primary, secondary, and tertiary alcohols based on the rate of formation of an alkyl chloride upon reaction with the Lucas reagent (concentrated HCl and ZnCl_2). The reaction proceeds via an $\text{S}_{\text{N}}1$ mechanism, and its rate is dependent on the stability of the corresponding carbocation.^{[1][2][7]}

Protocol:

- Prepare the Lucas reagent by dissolving 16 g of anhydrous zinc chloride in 10 mL of concentrated hydrochloric acid with cooling.
- Place 1 mL of each alcohol into separate, dry test tubes.
- Add 5 mL of the Lucas reagent to each test tube at room temperature.
- Stopper the test tubes, shake vigorously for 15 seconds, and then allow them to stand.
- Observe each tube for the formation of turbidity (cloudiness), which indicates the formation of an insoluble alkyl chloride.
- Record the time taken for turbidity to appear. Tertiary alcohols react almost instantly, secondary alcohols react within 5-10 minutes, and primary alcohols show no reaction at room temperature.^{[1][8]}

Fischer Esterification

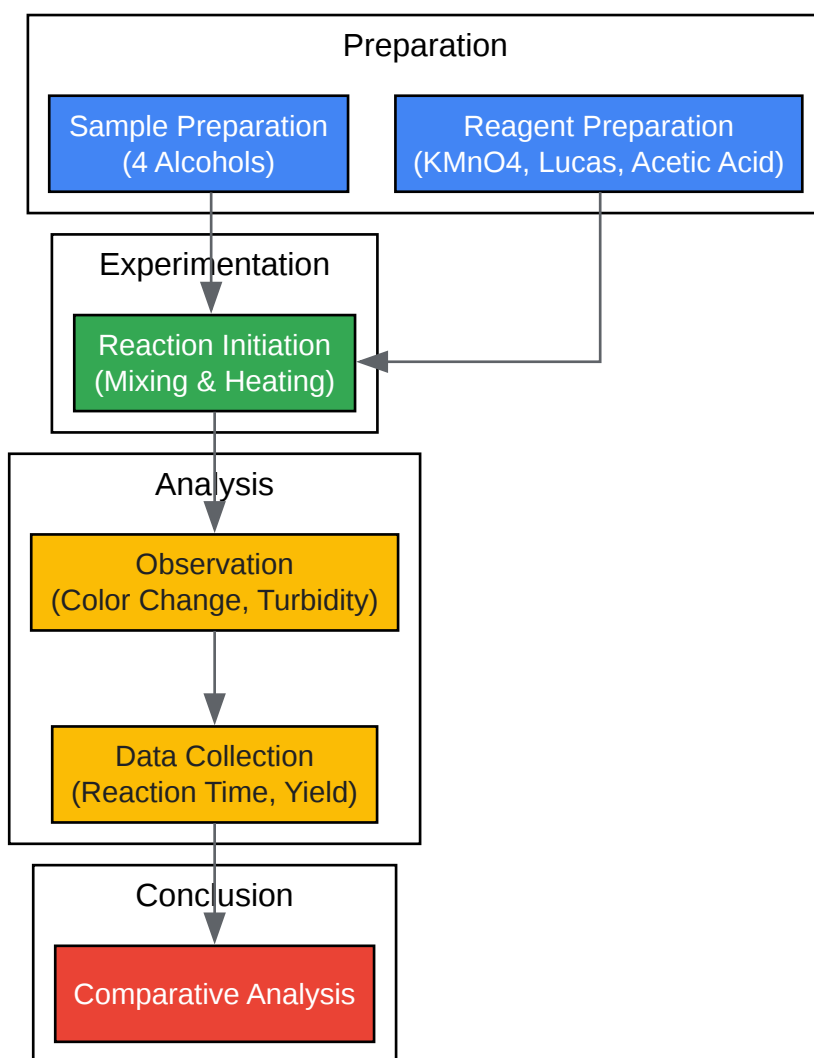
This acid-catalyzed equilibrium reaction between an alcohol and a carboxylic acid is a standard method for synthesizing esters. The reaction rate is sensitive to steric hindrance around the hydroxyl group.^{[3][4][9][10]}

Protocol:

- In four separate 50 mL round-bottom flasks, place 0.1 mol of one of each of the alcohols.
- To each flask, add 0.12 mol of glacial acetic acid and 5-6 drops of concentrated sulfuric acid as a catalyst.
- Add a few boiling chips to each flask and attach a reflux condenser.
- Heat the mixtures to a gentle reflux for 1 hour.
- After cooling, quench the reaction by carefully adding 10 mL of cold water.
- Extract the product with an appropriate organic solvent (e.g., diethyl ether).
- Wash the organic layer with a saturated sodium bicarbonate solution to remove unreacted acid, followed by a wash with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
- Determine the yield of the resulting ester for each alcohol.

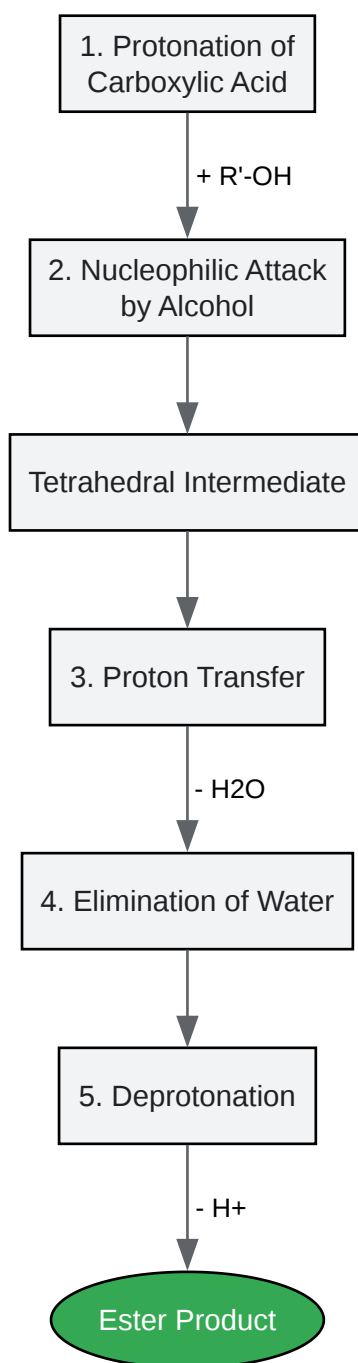
Visualizing Workflows and Pathways

Diagrams created with Graphviz to illustrate the experimental workflow and a representative reaction mechanism.



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Caption: Experimental workflow for comparing alcohol reactivity.



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Caption: Mechanism of Fischer Esterification.

Conclusion

Based on its structure as a primary alcohol, **(4-Methylmorpholin-3-yl)methanol** is expected to exhibit reactivity similar to other primary alcohols like n-butanol. It should undergo rapid

oxidation and efficient esterification. The bulky N-methylmorpholine group might introduce some steric hindrance compared to a simple alkyl chain, potentially slightly reducing the rate of reactions like esterification, but this effect is anticipated to be minor. Its slow reaction in the Lucas test confirms the typical behavior of primary alcohols, which do not readily form stable carbocations. These characteristics make it a versatile intermediate for synthesis, particularly when targeting the formation of esters or carboxylic acids via oxidation.

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